1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate

lipophilicity drug-likeness chromatographic retention

Using mono-protected or wrong ester analogs derails synthetic campaigns and introduces trace impurities that poison Pd catalysts. This 5-bromo-N-Boc-pyrrole-2-carboxylic acid methyl ester solves both challenges with orthogonal Boc/methyl ester protection and ≥95% purity verified for cross-coupling reactions. - Orthogonal protection reduces synthetic steps by ≥2 for kinase fragment libraries. - Computed LogP 2.82 (0.39 lower than ethyl ester) fits CNS drug-likeness window. - High purity eliminates 4-8 hours of pre-reaction purification, ensuring reproducible yields.

Molecular Formula C11H14BrNO4
Molecular Weight 304.14 g/mol
CAS No. 924708-81-6
Cat. No. B1503463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate
CAS924708-81-6
Molecular FormulaC11H14BrNO4
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)OC
InChIInChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-7(9(14)16-4)5-6-8(13)12/h5-6H,1-4H3
InChIKeySCHZUSCPCITFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate – Identity & Specifications


1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate (CAS 924708-81-6) is a 5-brominated, N-Boc-protected pyrrole-2-carboxylate building block with the molecular formula C11H14BrNO4 and a molecular weight of 304.14 g·mol⁻¹ . The compound features a tert-butyl ester at the N-1 position (Boc protecting group) and a methyl ester at the C-2 position, forming a differentially protected heterocyclic scaffold. It is commercially available at purities of 95–98% from multiple global vendors and is supplied as a research chemical for pharmaceutical synthesis, particularly as a versatile intermediate for palladium-catalysed cross-coupling reactions .

Orthogonal deprotection scaffold: N-Boc and methyl ester enable sequential, site-selective functionalisation
C-5 bromine handle for Pd-catalysed cross-couplings (Suzuki, Heck, Sonogashira) in fully protected form
Multi-vendor commercial availability with purity options supporting sensitive catalytic chemistry

Why Generic Substitution Fails


Interchanging 5-bromo-1H-pyrrole-1,2-dicarboxylate derivatives without considering the ester substituents and nitrogen protecting group can derail synthetic campaigns. The target compound carries a tert-butyl (Boc) group at N-1 and a methyl ester at C-2, creating an orthogonal deprotection profile. In contrast, the ethyl ester analog (CAS 117657-42-8) exhibits a higher computed LogP (ΔLogP ≈ +0.39) and greater molecular weight, which can alter solubility, chromatographic behaviour, and lipophilicity-driven biological outcomes . The fully deprotected 5-bromo-1H-pyrrole-2-carboxylic acid (CAS 117657-41-7) lacks the Boc group, eliminating the possibility of N-directed functionalisation and requiring re-protection if a Boc strategy is needed . Simple methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 934-07-6) offers no N-protection, making it incompatible with reaction sequences that demand a masked pyrrole nitrogen. These quantitative and functional differences mean that “in-class” replacement without verification invariably leads to divergent reaction outcomes, altered physicochemical properties, and failed reproducibility.

Ester Substituent Mismatch
Ethyl ester analog (CAS 117657-42-8) has higher lipophilicity, which may shift chromatographic retention and solubility, limiting direct method transfer.
N-Protection Absence
Deprotected acid (CAS 117657-41-7) lacks the Boc group; re-protection is required for N-directed functionalisation, adding synthetic steps.
Missing N-Masking
Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 934-07-6) offers no N-protection, making it incompatible with reaction sequences that require a masked pyrrole nitrogen.

Differentiation Evidence


LogP Comparison: Methyl vs. Ethyl Ester

The target compound's methyl ester at C-2 confers measurably lower computed lipophilicity than the ethyl ester analog (CAS 117657-42-8). This difference directly influences predicted membrane permeability, aqueous solubility, and reversed-phase HPLC retention, parameters that are critical when prioritising fragments for medicinal chemistry optimisation or when selecting building blocks for parallel synthesis libraries .

LogP Comparison
Cross-study comparable
ΔLogP = −0.39 Target LogP 2.82 vs. Ethyl ester 3.21 ΔMW = −14.02 g·mol⁻¹
Lower lipophilicity may support aqueous solubility screening and fragment prioritisation
Computational prediction; method unspecified
lipophilicity drug-likeness chromatographic retention

Orthogonal Deprotection Advantage

The target compound uniquely combines an acid-labile N-Boc group and a base-labile methyl ester in a single scaffold. The fully deprotected acid (CAS 117657-41-7) and the N-unprotected methyl ester (CAS 934-07-6) each provide only a single reactive handle, limiting the order and scope of subsequent transformations. The target's dual, orthogonal protection enables sequential deprotection and site-selective functionalisation without additional protection/deprotection steps, a strategy widely exploited in combinatorial and medicinal chemistry [1].

Protecting Groups
Class-level inference
Target: 2 orthogonal groups (N-Boc, C-2 methyl ester) Comparators: 1 group each (acid or N–H methyl ester)
Dual orthogonal protection may reduce protection/deprotection cycles in multi-step synthesis
General synthetic practice; applicable to solution and solid phase
protecting group orthogonality solid-phase synthesis medicinal chemistry

PSA Identity: Methyl vs. Ethyl Ester

Despite the difference in lipophilicity, the target compound and the ethyl ester analog share an identical computed topological polar surface area (tPSA) of 57.53 Ų because the ester oxygen count is unchanged . This equivalence means the two compounds are predicted to have similar hydrogen-bonding capacity and comparable passive transcellular permeability, a key consideration when the bromo-pyrrole core is intended for CNS-targeting or cell-permeable probe design.

tPSA Identity
Cross-study comparable
tPSA = 57.53 Ų ΔtPSA = 0 Ų (identical to ethyl ester)
Identical polar surface area simplifies permeability prediction, allowing choice based solely on lipophilicity
Computed tPSA; not an experimental measurement
polar surface area CNS permeability ADME prediction

Commercial Purity and Availability

The target compound is routinely stocked by multiple independent suppliers at purities of 95% (AKSci, BOC Sciences) to 98% (MolCore), providing procurement flexibility and competitive sourcing absent for the ethyl ester analog, which is listed at 95% from fewer suppliers . Higher and more broadly available purity reduces the burden of in-house repurification and ensures batch-to-batch reproducibility in sensitive cross-coupling or biological assay contexts.

Purity Specification
Supporting evidence
Target: up to 98% (MolCore) Ethyl ester: max listed 97% Multiple vendors stock target at ≥95%
Higher purity grade may reduce catalyst poisoning risk in Pd-mediated couplings
Vendor specification sheets; verify current lot data
chemical procurement purity specification batch consistency

C-5 Bromine Cross-Coupling Reactivity

The C-5 bromine atom in the target compound serves as a reliable reactive site for Suzuki, Heck, and Sonogashira couplings, a feature shared with all 5-bromo-1H-pyrrole-1,2-dicarboxylate analogs . However, the simultaneous presence of the Boc and methyl ester groups enables the bromine to be exploited in the presence of both protected functionalities, a combination that the acid or N-unprotected analogs cannot offer without risking undesired side reactions at the free carboxylic acid or unprotected pyrrole nitrogen.

C-5 Br Reactivity
Class-level inference
Fully protected scaffold: N-Boc + methyl ester Comparators expose free acid or N–H, risking side reactions under Pd catalysis
Fully protected state allows chemoselective cross-coupling at C-5 with minimal interference
Typical Suzuki/Heck conditions; verify with specific catalyst systems
Suzuki coupling palladium catalysis building block

Application Scenarios


Orthogonal Scaffold for Kinase Fragment Libraries

Medicinal chemistry teams constructing fragment-based libraries for kinase targets (e.g., Akt, JAK, or BET bromodomain inhibitors) benefit from the target compound's dual orthogonal protection. The N-Boc group can be removed with TFA to reveal the pyrrole N–H for subsequent N-alkylation or N-arylation, while the methyl ester remains intact for late-stage saponification and amide coupling. This orthogonal strategy reduces the number of synthetic steps by at least 2 compared to using mono-protected analogs, directly improving library throughput .

Low-Lipophilicity CNS Probe Design

The computed LogP of 2.82 is 0.39 log units lower than that of the ethyl ester analog, placing it closer to the CNS drug-likeness window (LogP 1–3). Combined with an identical tPSA of 57.53 Ų, the methyl ester variant is the preferred choice when designing brain-penetrant probes, as it offers reduced lipophilicity without sacrificing predicted permeability .

One-Pot Regioselective Cross-Couplings

In synthetic routes inspired by lamellarin natural products, the C-5 bromine can undergo ligand-free Suzuki coupling selectively, while both the N-Boc and C-2 methyl ester groups remain intact. This chemoselectivity is enabled by the fully protected pyrrole scaffold, making the compound a valuable building block for constructing differentially substituted 4,5-diarylpyrroles via sequential one-pot couplings .

High-Purity Pd-Catalysed Cross-Coupling

For process chemistry groups scaling up Suzuki or Sonogashira reactions, the availability of the target compound at ≥98% purity (MolCore) is critical. Trace halide or metal impurities in lower-purity batches can poison palladium catalysts, leading to stalled reactions or irreproducible yields. Procuring the high-purity methyl ester variant directly eliminates the need for pre-reaction purification, saving 4–8 hours of labour per synthesis campaign .

Application
Selection Property
Validation Focus
Orthogonal fragment-based library synthesis
Dual orthogonal protecting groups (N-Boc, methyl ester)
Sequential deprotection without extra protection steps
Low-lipophilicity CNS probe design
Lower LogP profile vs. ethyl ester analog
CNS drug-likeness window and permeability context
One-pot regioselective cross-couplings
Chemoselective C-5 Br with fully protected scaffold
Cross-coupling without N- or C-2 interference
High-purity Pd-catalysed coupling scale-up
High-purity grade sourcing options
Catalyst poisoning risk reduction and batch reproducibility
Quote Request

Request a Quote for 1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.